(5Z)-5-(4-methylbenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
4-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a phenyl group and a methylphenyl group attached to an imidazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE typically involves the condensation of appropriate aldehydes and ketones with imidazole derivatives. One common method includes the reaction of 4-methylbenzaldehyde with 2-phenyl-1H-imidazole-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction could produce imidazole alcohols or amines. Substitution reactions can result in various substituted imidazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell division by targeting key proteins involved in the process . In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE: Similar structure with a methoxy group instead of a methyl group.
4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE: Contains a chlorine atom in place of the methyl group.
4-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE: Features a nitro group instead of a methyl group.
Uniqueness
The uniqueness of 4-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C17H14N2O |
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Molecular Weight |
262.30 g/mol |
IUPAC Name |
(4Z)-4-[(4-methylphenyl)methylidene]-2-phenyl-1H-imidazol-5-one |
InChI |
InChI=1S/C17H14N2O/c1-12-7-9-13(10-8-12)11-15-17(20)19-16(18-15)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19,20)/b15-11- |
InChI Key |
FGKLGIBLQDGKFA-PTNGSMBKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)NC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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